molecular formula C14H23N3O2S2 B6458661 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane CAS No. 2549022-05-9

1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane

Cat. No.: B6458661
CAS No.: 2549022-05-9
M. Wt: 329.5 g/mol
InChI Key: FIWQXQKXNURHHP-UHFFFAOYSA-N
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Description

The compound 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane is an interesting and complex molecule featuring both sulfonyl and thiazole functionalities. Its unique structure makes it a potential candidate for various applications in organic chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized through multi-step organic reactions. A common route involves the initial synthesis of cyclopropanesulfonyl chloride, which is then reacted with 1,4-diazepane under specific conditions to obtain the desired product. The following steps outline a typical synthetic route:

  • Preparation of cyclopropanesulfonyl chloride: : React cyclopropane with sulfuryl chloride in the presence of a catalyst.

  • Introduction of thiazole moiety: : A thiazole derivative, 2,4-dimethyl-1,3-thiazol-5-yl, is synthesized separately and then attached to the cyclopropanesulfonyl intermediate via a nucleophilic substitution reaction.

  • Formation of the final product: : The cyclopropanesulfonyl-thiazole derivative is then coupled with 1,4-diazepane under controlled conditions (e.g., temperature, pH, solvents) to yield 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane.

Industrial Production Methods

Industrial production methods often employ the same basic synthetic routes but with optimized conditions for larger-scale synthesis. This may include:

  • Use of automated reactors to ensure precise control over reaction conditions.

  • Implementation of purification processes such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane can undergo several types of chemical reactions:

  • Oxidation: : It can be oxidized to introduce oxygen-containing functionalities.

  • Reduction: : Reduction reactions may target specific functional groups, such as the thiazole ring, to modify the compound’s properties.

  • Substitution: : Nucleophilic or electrophilic substitutions can occur at various positions of the compound.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide (H₂O₂) or chromium trioxide (CrO₃) in an acidic medium.

  • Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: : Various alkyl halides or sulfonating agents in the presence of a base.

Major Products

  • Oxidation Products: : Could result in sulfoxides or sulfones.

  • Reduction Products: : Could yield reduced thiazole derivatives.

  • Substitution Products: : Depending on the substituent, products with different functional groups attached to the original structure.

Scientific Research Applications

Chemistry

This compound can serve as a versatile intermediate in the synthesis of more complex molecules, especially in the development of new materials and chemical catalysts.

Biology

Due to its structural complexity, it could be studied for its biological activity, including potential antimicrobial, antifungal, or anti-inflammatory properties.

Medicine

There is potential for this compound to be developed into pharmaceutical agents, particularly as inhibitors for specific enzymes or receptors.

Industry

In the materials science sector, this compound might be utilized in the development of novel polymers or advanced materials with unique properties.

Mechanism of Action

The specific mechanism of action for 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane depends on its application. it generally involves interactions with molecular targets such as enzymes, receptors, or nucleic acids:

  • Molecular Targets: : Enzymes or receptors that are critical in biological pathways.

  • Pathways Involved: : Could modulate biochemical pathways, leading to changes in cell function or signaling.

Comparison with Similar Compounds

Similar Compounds

  • 1-(cyclopropanesulfonyl)-4-methyl-1,4-diazepane: : Similar structure but lacks the thiazole moiety, which may affect its overall activity.

  • 1-(cyclopropanesulfonyl)-4-[(1,3-thiazol-5-yl)methyl]-1,4-diazepane: : Similar but without the 2,4-dimethyl groups on the thiazole ring.

  • 1-(cyclopropanesulfonyl)-4-[(2-methyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane: : Similar but with only one methyl group on the thiazole ring.

Uniqueness

The presence of the 2,4-dimethyl-1,3-thiazol-5-yl group in 1-(cyclopropanesulfonyl)-4-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-1,4-diazepane makes it unique by potentially offering enhanced binding affinity or specificity in its applications. This can lead to improved performance in various scientific and industrial contexts.

There you go! Quite the molecule, don't you think?

Properties

IUPAC Name

5-[(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)methyl]-2,4-dimethyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S2/c1-11-14(20-12(2)15-11)10-16-6-3-7-17(9-8-16)21(18,19)13-4-5-13/h13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWQXQKXNURHHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CN2CCCN(CC2)S(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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